Pentahydroxy gezwindarmzuren, alcoolen en afgeleiden

Pentahydroxy bile acids, alcohols, and their derivatives are critical components of the human bile system, playing a crucial role in lipid digestion and absorption. These compounds undergo extensive modification through various metabolic pathways in the liver. They typically consist of a steroid nucleus with five hydroxyl groups attached, which can vary in position and configuration depending on the specific type.

Alcohols derived from pentahydroxy bile acids often serve as intermediates or precursors in bile acid synthesis and metabolism. These derivatives are extensively used in pharmaceutical research due to their potential therapeutic applications in treating conditions such as hypercholesterolemia, gallstones, and liver diseases. Additionally, some of these compounds exhibit antioxidant properties and may have anti-inflammatory effects.

The chemical structure and properties of pentahydroxy bile acids and alcohols and their derivatives make them valuable tools for studying bile acid physiology and pathophysiology in various biological systems. Their diverse functional groups allow for the development of novel drug candidates and diagnostic reagents.

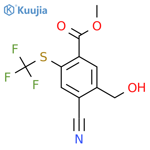

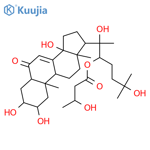

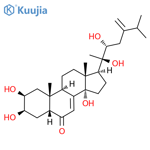

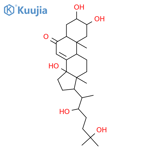

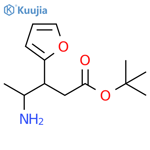

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

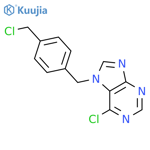

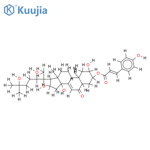

|

Cholest-7-en-6-one,2,3,14,20,25-pentahydroxy-24-[(1H-pyrrol-2-ylcarbonyl)oxy]-, (2b,3b,5b)- | 162666-15-1 | C32H47NO8 |

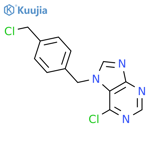

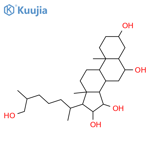

|

Cholest-7-en-6-one, 2,3,14,20,25-pentahydroxy-22-[(3R)-3-hydroxy-1-oxobutoxy]-, (2β,3β,5β,22R)- (9CI) | 166197-90-6 | C31H50O9 |

|

Polyporusterone B | 141360-89-6 | C28H44O6 |

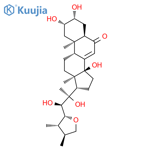

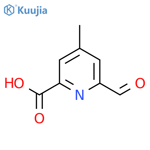

|

22-ISO-ECDYSONE | 7703-83-5 | C27H44O6 |

|

N/A | 123750-23-2 | C27H48O6 |

|

N/A | 1020671-19-5 | C27H48O6 |

|

polyporoid B | 1042362-45-7 | C28H44O7 |

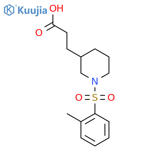

|

Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)- | 165815-75-8 | C27H48O5 |

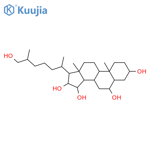

|

beta-Edcyson-3-p-coumarat | 83462-53-7 | C36H50O9 |

|

Cholestane-3,6,15,16,26-pentol, (3b,5a,6b,15a,16b,25S)- | 82485-96-9 | C27H48O5 |

Gerelateerde literatuur

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

Aanbevolen leveranciers

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

-

-

RS-2-iodophenylglycine Cas No: 1041466-50-5

RS-2-iodophenylglycine Cas No: 1041466-50-5 -

-